molecular formula C16H9Cl2NO3 B1417417 3-[(Z)-(3,4-dichloroanilino)methylidene]-2H-chromene-2,4-dione CAS No. 364617-51-6

3-[(Z)-(3,4-dichloroanilino)methylidene]-2H-chromene-2,4-dione

Cat. No.: B1417417
CAS No.: 364617-51-6
M. Wt: 334.1 g/mol
InChI Key: CYQDYNBCVLLFLO-UHFFFAOYSA-N
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Description

The compound “3-[(Z)-(3,4-dichloroanilino)methylidene]-2H-chromene-2,4-dione” is an organic molecule . The methylidene group in the compound consists of two hydrogen atoms bound to a carbon atom, which is connected to the remainder of the molecule by a double bond .

Scientific Research Applications

Synthesis and Structural Analysis

  • Palladium(II) Complex with Coumarin-Derived Ligand : A study focused on the synthesis and crystal structure of a novel Palladium(II) complex with a coumarin-derived ligand, which demonstrated significant cytotoxicity against cancer cell lines (Budzisz et al., 2004).
  • Functionalized 2H-Chromene Derivatives : Another research described a one-pot synthesis route for functionalized 2H-chromene derivatives, highlighting their potential for varied applications (Bayat et al., 2010).

Biological Characterization

  • Novel Fluorescent Chromene Derivative : A study investigated the optical properties of a novel fluorescent chromene derivative, providing insights into the excited-state dipole moment, useful in photochemical and photophysical applications (Al-Kawkabani et al., 2017).
  • Anticancer Agents : Research on 2H-chromene derivatives bearing different moieties revealed their potential as anticancer agents. This study is particularly relevant for understanding how chromene derivatives can be designed for specific biological activities (Azizmohammadi et al., 2013).

Novel Compounds and Reactions

  • Synthesis of Chromeno[3,4‐c]pyrrole‐3,4‐dione-based N‐Heterocycles : This research explored the synthesis of new chromeno-based N-heterocycles, demonstrating their high antimicrobial activity (Azab et al., 2017).
  • Highly Functionalized bis(4H-Chromene) : A study described the synthesis of highly functionalized bis(4H-chromene) and 4H-benzo[g]chromene derivatives, highlighting their biological activity spectrum (Shaabani et al., 2009).

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)iminomethyl]-4-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO3/c17-12-6-5-9(7-13(12)18)19-8-11-15(20)10-3-1-2-4-14(10)22-16(11)21/h1-8,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQDYNBCVLLFLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=CC(=C(C=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Z)-(3,4-dichloroanilino)methylidene]-2H-chromene-2,4-dione
Reactant of Route 2
3-[(Z)-(3,4-dichloroanilino)methylidene]-2H-chromene-2,4-dione
Reactant of Route 3
3-[(Z)-(3,4-dichloroanilino)methylidene]-2H-chromene-2,4-dione
Reactant of Route 4
3-[(Z)-(3,4-dichloroanilino)methylidene]-2H-chromene-2,4-dione
Reactant of Route 5
3-[(Z)-(3,4-dichloroanilino)methylidene]-2H-chromene-2,4-dione
Reactant of Route 6
3-[(Z)-(3,4-dichloroanilino)methylidene]-2H-chromene-2,4-dione

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